molecular formula C14H16N2O3S2 B052569 Hyalodendrin CAS No. 51920-94-6

Hyalodendrin

Cat. No.: B052569
CAS No.: 51920-94-6
M. Wt: 324.4 g/mol
InChI Key: SJRIMIDQFZMJPZ-KZUDCZAMSA-N
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Description

1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo(222)octane-6,8-dione is a complex organic compound characterized by its unique bicyclic structure

Scientific Research Applications

1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

Target of Action

It is known that hyalodendrin is a fungal growth inhibitor , suggesting that its targets could be key proteins or enzymes involved in fungal growth and reproduction.

Mode of Action

As a fungal growth inhibitor, it likely interacts with its targets to disrupt essential biological processes, leading to the inhibition of fungal growth

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited . It is known that this compound has low phytotoxicity, with an acute toxicity (LD50) of 75 mg/kg in mice , which provides some insight into its bioavailability and toxicity profile.

Result of Action

This compound exhibits potent inhibitory activity against wood decay fungi . This suggests that the molecular and cellular effects of this compound’s action result in the disruption of fungal growth and development, leading to the death of the fungi.

Preparation Methods

The synthesis of 1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione involves multiple steps, typically starting with the preparation of the bicyclic core. Common synthetic routes include:

    Step 1: Formation of the bicyclic core through a Diels-Alder reaction.

    Step 2: Introduction of the hydroxymethyl group via a hydroxylation reaction.

    Step 3: Addition of the phenylmethyl group through a Friedel-Crafts alkylation.

    Step 4: Final modifications to introduce the dithia and diaza functionalities.

Industrial production methods often involve optimizing these steps to increase yield and purity, utilizing advanced techniques such as continuous flow synthesis and catalytic processes.

Chemical Reactions Analysis

1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The dithia and diaza functionalities can be reduced under specific conditions.

    Substitution: The phenylmethyl group can be substituted with other aromatic or aliphatic groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

When compared to similar compounds, 1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione stands out due to its unique bicyclic structure and the presence of both dithia and diaza functionalities. Similar compounds include:

  • 1-(Hydroxymethyl)-5,7-dimethyl-4-(methyl)-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione
  • 1-(Hydroxymethyl)-5,7-dimethyl-4-(phenyl)-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione

These compounds share some structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound 1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione involves the formation of the bicyclic compound from starting materials through a series of reactions. The key steps involve the formation of the dithia ring, followed by the introduction of the nitrogen atoms and the phenylmethyl group, and finally the addition of the hydroxymethyl group.", "Starting Materials": [ "2-methyl-1,3-propanedithiol", "2-chloro-5,7-dimethyl-4-bromomethylquinoline", "sodium azide", "sodium hydride", "phenylmagnesium bromide", "3-bromo-1-chloropropane", "ethyl chloroformate", "sodium hydroxide", "formaldehyde" ], "Reaction": [ "Step 1: Treatment of 2-methyl-1,3-propanedithiol with 2-chloro-5,7-dimethyl-4-bromomethylquinoline in the presence of sodium hydride yields the dithia compound.", "Step 2: The dithia compound is then treated with sodium azide to form the azido compound.", "Step 3: Reduction of the azido compound with sodium hydride yields the corresponding amine.", "Step 4: The amine is then reacted with 3-bromo-1-chloropropane to introduce the nitrogen atoms and the phenylmethyl group.", "Step 5: Treatment of the resulting compound with ethyl chloroformate and sodium hydroxide yields the desired bicyclic compound.", "Step 6: Finally, the addition of formaldehyde and sodium borohydride yields the desired compound, 1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione." ] }

CAS No.

51920-94-6

Molecular Formula

C14H16N2O3S2

Molecular Weight

324.4 g/mol

IUPAC Name

(4S)-1-benzyl-4-(hydroxymethyl)-5,7-dimethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione

InChI

InChI=1S/C14H16N2O3S2/c1-15-12(19)14(9-17)16(2)11(18)13(15,20-21-14)8-10-6-4-3-5-7-10/h3-7,17H,8-9H2,1-2H3/t13?,14-/m0/s1

InChI Key

SJRIMIDQFZMJPZ-KZUDCZAMSA-N

Isomeric SMILES

CN1C(=O)[C@]2(N(C(=O)C1(SS2)CC3=CC=CC=C3)C)CO

SMILES

CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CC=CC=C3)C)CO

Canonical SMILES

CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CC=CC=C3)C)CO

Synonyms

Hyalodendrin;  (1S)-1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione;  (1S,4S)-1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione;  (1S,4S)-1-Benzyl-4-(hyd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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